molecular formula C14H17NO2 B12775269 1-(m-Methoxycinnamoyl)pyrrolidine CAS No. 486447-31-8

1-(m-Methoxycinnamoyl)pyrrolidine

Cat. No.: B12775269
CAS No.: 486447-31-8
M. Wt: 231.29 g/mol
InChI Key: LAPTWLCIZWFMJK-BQYQJAHWSA-N
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Description

1-(m-Methoxycinnamoyl)pyrrolidine is an organic compound belonging to the class of hydroxycinnamic acids. It has the molecular formula C₁₄H₁₇NO₂ and a molecular weight of 231.29 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a methoxycinnamoyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(m-Methoxycinnamoyl)pyrrolidine typically involves the reaction of pyrrolidine with m-methoxycinnamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(m-Methoxycinnamoyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol .

Scientific Research Applications

1-(m-Methoxycinnamoyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(m-Methoxycinnamoyl)pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to the scavenging of free radicals and inhibition of oxidative stress. The compound may also interact with enzymes and receptors involved in inflammation and cancer pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(m-Methoxycinnamoyl)pyrrolidine is unique due to the presence of the methoxycinnamoyl group, which imparts specific chemical and biological properties. This distinguishes it from other pyrrolidine derivatives and makes it valuable for various research and industrial applications .

Properties

CAS No.

486447-31-8

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

(E)-3-(3-methoxyphenyl)-1-pyrrolidin-1-ylprop-2-en-1-one

InChI

InChI=1S/C14H17NO2/c1-17-13-6-4-5-12(11-13)7-8-14(16)15-9-2-3-10-15/h4-8,11H,2-3,9-10H2,1H3/b8-7+

InChI Key

LAPTWLCIZWFMJK-BQYQJAHWSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)N2CCCC2

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)N2CCCC2

melting_point

90 - 93 °C

physical_description

Solid

Origin of Product

United States

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